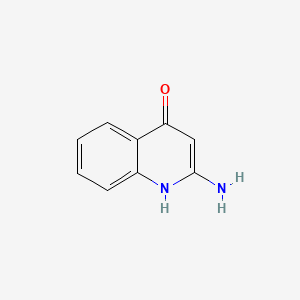

2-アミノキノリン-4-オール

説明

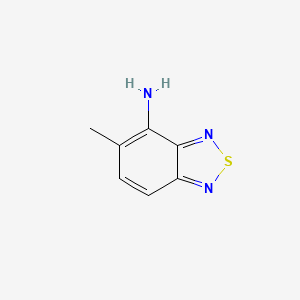

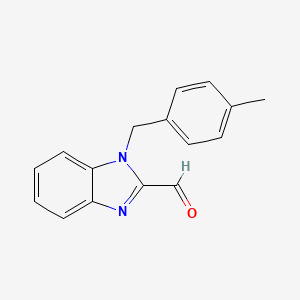

2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-aminoquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-aminoquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:潜在的な薬理学的薬剤

2-アミノキノリン-4-オール誘導体は、薬理学的薬剤としての可能性について広く研究されています。キノリン-4(1H)-オン骨格は、その治療の可能性により、医薬品化学における重要な構造です。 研究者は、特にさまざまな病気の治療法の開発において、有意な生物学的活性を有する新規化合物の作成におけるその使用を探求してきました .

有機合成:マンニッヒ反応

有機合成において、2-アミノキノリン-4-オールはマンニッヒ反応条件下で使用されます。この反応は、化合物と第一級/第二級アミンおよびパラホルムアルデヒドが反応して、マンニッヒ生成物およびその他の誘導体を生成することを伴います。 これらの反応は、医薬品合成における中間体として役立つことができる複雑な有機分子を合成するために不可欠です .

求核反応:機構研究

特定の炭素原子および窒素原子に対する2-アミノキノリン-4-オールの求核性は、研究の対象となってきました。これらの反応の機構を理解することで、所望の特性を有する化合物を製造するための標的合成経路を設計することができます。 このような洞察は、化学における合成方法論を進歩させるために貴重です .

創薬:リード化合物の骨格

2-アミノキノリン-4-オールを含むキノリン誘導体は、創薬におけるリード化合物の重要な骨格です。生物学的に活性な分子を合成する際の汎用性は、新しい治療薬の探索における礎となっています。 この化合物の構造により、さまざまな官能基化が可能になり、医薬品化学における有用性が向上します .

生体共役:オリゴヌクレオチドコンジュゲート

2-アミノキノリン-4-オールの誘導体は、新規オリゴヌクレオチドコンジュゲートを調製するための適切なモチーフとして同定されています。 これらのコンジュゲートは、相補的なRNA標的への結合親和性を高めることを目的としており、アンチセンス療法および遺伝子制御戦略の開発において重要です .

薬理学的研究:複素環式化合物

2-アミノキノリン-4-オールの中心にあるキノリンモチーフは、いくつかの薬理学的に活性な複素環式化合物に不可欠です。 医薬品および工業化学におけるその用途は広く、その有効性と安全性の高い医薬品を創出する上での潜在能力を完全に解明するための継続的な研究が行われています .

環境化学:グリーン合成

2-アミノキノリン-4-オールを含むキノリン誘導体の合成は、より環境に優しい方法に向けて進歩が見られています。 グリーンケミストリーのアプローチは、化学合成の環境への影響を軽減することを目的とし、これらの化合物の生産をより持続可能にします .

分析化学:構造解析

2-アミノキノリン-4-オールは、分析化学における構造解析のモデル化合物として役立ちます。 その明確な構造により、研究者は相互作用機構、安定性、反応性などを研究することができ、より複雑なキノリンベースの分子の挙動を理解する上で基本となります .

作用機序

Target of Action

It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .

Mode of Action

They can also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .

Result of Action

It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .

Action Environment

It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .

特性

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?

A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []

Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?

A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []

Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?

A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.

Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?

A4: Studies have explored various nitration methods for 2-aminoquinolin-4-ol using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)